Cas no 3042-81-7 (Methyl a-Bromophenylacetate)

Methyl α-Bromophenylacetate (CAS 5445-17-0) is an organobromine compound commonly employed as a versatile intermediate in organic synthesis. Its key advantages include its reactivity as an alkylating agent and its utility in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The α-bromoester functionality enables efficient nucleophilic substitution reactions, making it valuable for C-C bond formation and chiral synthesis. The methyl ester group enhances solubility in organic solvents, facilitating handling in reaction conditions. This compound is particularly useful in Grignard reactions, Reformatsky reactions, and as a precursor for α-arylacetic acid derivatives. Proper storage under inert conditions is recommended due to its sensitivity to moisture and light.
Methyl a-Bromophenylacetate structure
Methyl a-Bromophenylacetate structure
Product Name:Methyl a-Bromophenylacetate
CAS No:3042-81-7
MF:C9H9BrO2
MW:229.070562124252
MDL:MFCD00013535
CID:84589
PubChem ID:87560913
Update Time:2025-09-28

Methyl a-Bromophenylacetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-bromo-2-phenylacetate
    • alpha-Bromophenylacetic acid methyl ester
    • Methyl alpha-Bromophenylacetate
    • 2-Bromo-2-phenylaceticacidmethylester
    • Methyl bromo(phenyl)acetate
    • Methyl α-Bromophenylacetate
    • &alpha
    • α-Bromophenylacetic Acid Methyl Ester
    • Methyl Bromo-Phenylacetate
    • 37167-63-8
    • Methylalpha-bromophenylacetate
    • ACETICACID1,6,6-TRIACETOXY-HEXA-2,4-DIYNYLESTER
    • Phenyl-bromessigsaure-methylester
    • A18605
    • 3042-81-7
    • MFCD00013535
    • racemic a-bromophenylacetic acid methyl ester
    • NS-02930
    • SCHEMBL68152
    • bromo-phenyl-acetic acid methyl ester
    • NSC 243708
    • methyl 2-phenyl-2-bromoacetate
    • (R)-METHYL 2-BROMO-2-PHENYLACETATE
    • alpha-Bromo-benzeneacetic acid methyl ester
    • methyl-alpha-bromophenylacetate
    • methyl alpha-bromophenyl-acetate
    • Benzeneacetic acid, .alpha.-bromo-, methyl ester
    • Methyl .alpha.-bromophenylacetate
    • NSC-243708
    • DTXSID501268424
    • M2038
    • s12168
    • Methyl bromophenylacetate
    • Methyl .alpha.-bromobenzeneacetate
    • alpha-bromo-phenyl-acetic acid methyl ester
    • Methyl .alpha.-bromo-.alpha.-phenylacetate
    • Methyl bromophenyl acetate
    • AKOS005206777
    • J-017953
    • FT-0628853
    • CS-M0641
    • 37167-62-7
    • Benzeneacetic acid, alpha-bromo-, methyl ester
    • racemic alpha-bromophenylacetic acid methyl ester
    • FT-0628699
    • Acetic acid, bromophenyl-, methyl ester
    • BENZENEACETIC ACID, A-BROMO-, METHYL ESTER
    • methyl a-bromophenylacetate
    • NSC243708
    • Methyl alpha-bromophenylacetate, 97%
    • (RS) Methyl 2-bromo-2-phenylacetate
    • EN300-75320
    • NS00123744
    • bromophenylacetic acid methyl ester
    • Methyl alpha-bromo-alpha-phenylacetate
    • (+/-)-methyl alpha-bromophenylacetate
    • Benzeneacetic acid, a-bromo-, methyl ester, (A+/-)-
    • AB70356
    • Benzeneacetic acid, I+/--bromo-, methyl ester
    • Benzeneacetic acid, a-bromo-, methyl ester, (+/-)-
    • DB-013129
    • Methyl a-Bromophenylacetate
    • MDL: MFCD00013535
    • Inchi: 1S/C9H9BrO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8H,1H3
    • InChI Key: NHFBYYMNJUMVOT-UHFFFAOYSA-N
    • SMILES: BrC(C(=O)OC)C1C=CC=CC=1
    • BRN: 1102743

Computed Properties

  • Exact Mass: 227.97900
  • Monoisotopic Mass: 227.978592
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.6
  • Topological Polar Surface Area: 26.3

Experimental Properties

  • Color/Form: colorless liquid
  • Density: 1.455 g/mL at 25 °C(lit.)
  • Boiling Point: 172°C/53mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • Refractive Index: n20/D 1.553(lit.)
  • PSA: 26.30000
  • LogP: 2.29560
  • Solubility: Insoluble in water or other solvents

Methyl a-Bromophenylacetate Security Information

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Methyl a-Bromophenylacetate Suppliers

Amadis Chemical Company Limited
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(CAS:3042-81-7)Methyl a-Bromophenylacetate
Order Number:A18605
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:01
Price ($):322.0
Email:sales@amadischem.com

Methyl a-Bromophenylacetate Related Literature

Additional information on Methyl a-Bromophenylacetate

Methyl a-Bromophenylacetate (CAS No. 3042-81-7): A Comprehensive Overview in Modern Chemical Research

Methyl a-Bromophenylacetate (CAS No. 3042-81-7) is a significant compound in the realm of organic chemistry, widely recognized for its versatile applications in pharmaceutical synthesis and material science. This compound, characterized by its brominated aromatic structure, has garnered considerable attention due to its role as a key intermediate in the development of various bioactive molecules.

The molecular structure of Methyl a-Bromophenylacetate consists of a phenyl ring substituted with a bromine atom at the alpha position relative to the carboxylate ester group. This unique configuration imparts distinct reactivity, making it a valuable building block for medicinal chemists. The presence of both bromine and ester functionalities allows for diverse chemical transformations, including nucleophilic substitution and condensation reactions, which are pivotal in constructing complex molecular frameworks.

In recent years, Methyl a-Bromophenylacetate has been extensively studied for its potential in drug discovery and development. Its brominated aromatic core is particularly attractive for synthesizing small-molecule inhibitors targeting various biological pathways. For instance, research has highlighted its utility in generating novel kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The ability to modify the phenyl ring and ester moiety provides chemists with the flexibility to fine-tune the pharmacological properties of these derivatives.

Moreover, the compound's role in material science has not been overlooked. The bromine atom enhances its compatibility with polymerization processes, making it a candidate for developing advanced materials with tailored properties. These materials could find applications in electronics, coatings, and specialty plastics, where precise control over molecular architecture is essential.

Recent advancements in synthetic methodologies have further expanded the applications of Methyl a-Bromophenylacetate. Catalytic processes have been optimized to facilitate efficient bromination and esterification reactions, improving yield and purity. These improvements are particularly significant in industrial settings where cost-effectiveness and scalability are paramount.

The compound's reactivity also makes it a valuable tool in mechanistic studies. Researchers have leveraged its properties to investigate reaction pathways involving electrophilic aromatic substitution and cross-coupling reactions. Such studies contribute to a deeper understanding of organic transformations, which is fundamental to advancing synthetic chemistry.

In pharmaceutical research, the synthesis of analogs of Methyl a-Bromophenylacetate has led to the discovery of new therapeutic agents. By systematically modifying the substituents on the phenyl ring and ester group, scientists have identified compounds with enhanced binding affinity and selectivity towards biological targets. This approach underscores the importance of structural diversity in drug design.

The safety profile of Methyl a-Bromophenylacetate is another critical aspect that has been thoroughly evaluated. Studies have demonstrated its stability under various conditions, ensuring reliable performance in synthetic protocols. Additionally, efforts have been made to minimize environmental impact through green chemistry principles, such as solvent recovery and catalytic recycling.

The future prospects of Methyl a-Bromophenylacetate are promising, with ongoing research exploring new applications and refining existing ones. As our understanding of molecular interactions continues to evolve, this compound is likely to remain at the forefront of chemical innovation.

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Amadis Chemical Company Limited
(CAS:3042-81-7)Methyl a-Bromophenylacetate
A18605
Purity:99%
Quantity:100g
Price ($):322.0
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